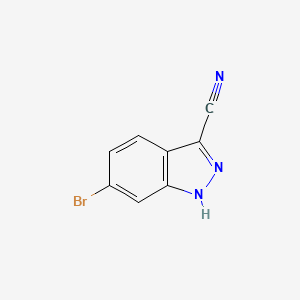

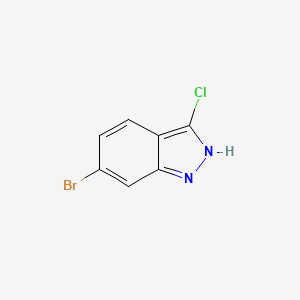

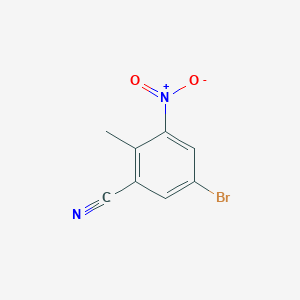

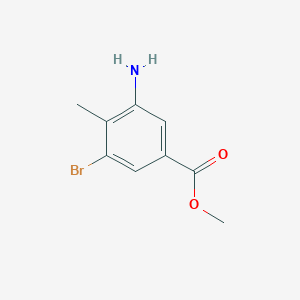

![molecular formula C7H4BrIN2 B1292618 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-73-0](/img/structure/B1292618.png)

6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

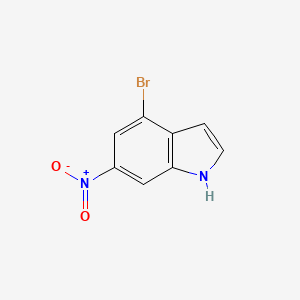

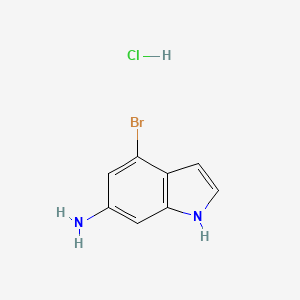

The synthesis of pyrrolopyridine derivatives, including those with bromo and iodo substituents, has been explored in various studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved through sodium borohydride reduction and subsequent debenzylation, demonstrating a method applicable to the synthesis of different N6-substituted analogues . Additionally, the Heck coupling of bromo-chloro-iodopyridines with protected deoxyribose glycal has been used to prepare 2,6-disubstituted pyridin-3-yl deoxyribonucleosides, although these did not exhibit antiviral or cytostatic effects .

Molecular Structure Analysis

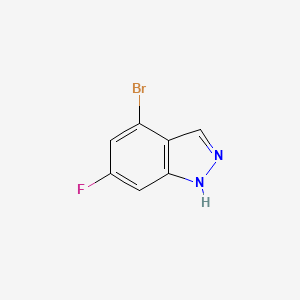

The molecular and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated using single crystal X-ray diffraction, revealing intermolecular hydrogen bonding and π-π interactions within the crystal packing . Similarly, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been structurally characterized by NMR and X-ray crystallography, with Hirshfeld surface analysis providing insight into intermolecular contacts .

Chemical Reactions Analysis

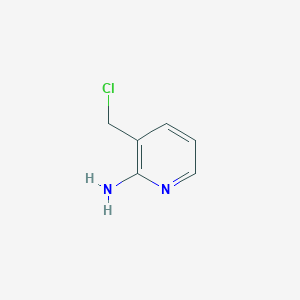

The reactivity of bromo-substituted pyridine derivatives has been studied in various contexts. For example, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones have been used to synthesize thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives . The reactivity of bis(pyridine)-based bromonium ions with acceptor olefins has been elucidated, revealing a dissociative mechanism and the formation of unstable intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted pyridine derivatives have been explored, with some compounds exhibiting interesting antioxidant properties . The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals have been examined, identifying some as effective phenolic chain-breaking antioxidants . Additionally, the nonlinear optical properties of certain bromo-substituted pyridine derivatives have been computed and found to be greater than urea due to conjugation effects .

Wissenschaftliche Forschungsanwendungen

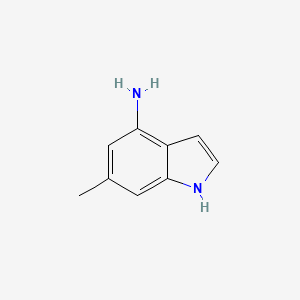

Organic Synthesis and Chemical Functionalization Research on compounds structurally related to 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine often focuses on their utility in organic synthesis. For instance, studies on the functionalization of pyrrolopyridine derivatives highlight their versatility in forming complex organic molecules. These compounds serve as precursors for the synthesis of various biologically active molecules, demonstrating their importance in the development of new chemical entities for potential agrochemical and pharmaceutical applications (Minakata et al., 1992). The ability to introduce different functional groups onto the pyrrolopyridine core through bromination, iodination, and other reactions is crucial for creating diverse molecular architectures.

Pharmacological Potential Compounds like this compound are of significant interest in the discovery of new drugs due to their structural features, which are conducive to high biological activity. Several studies have reported on the synthesis and biological evaluation of pyrrolopyridine derivatives, demonstrating their potential as antibacterial, antioxidant, and anti-inflammatory agents (Variya et al., 2019). These activities highlight the compound's relevance in developing new therapeutic agents targeting various diseases.

Material Science and Polymer Chemistry In material science, the structural motifs found in this compound derivatives are integral to synthesizing novel polymers and materials with unique properties. Research has explored the incorporation of pyrrolopyridine units into polymers, leading to materials with desirable optical and electronic properties. Such materials are promising for applications in light-emitting diodes, sensors, and other electronic devices, indicating the broader impact of these chemical structures beyond pharmaceuticals and organic synthesis (Zhang & Tieke, 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXXMGLYWFECRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Br)C(=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646774 |

Source

|

| Record name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000341-73-0 |

Source

|

| Record name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)